Mdmb-chminaca

Overview

Description

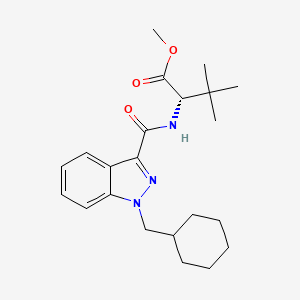

MDMB-CHMINACA, also known as MDMB(N)-CHM, is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor . It was invented by Pfizer in 2008 and is one of the most potent cannabinoid agonists known, with a binding affinity of 0.0944 nM at CB1, and an EC50 of 0.330 nM .

Synthesis Analysis

MDMB-CHMINACA was synthesized through the indazole-based method and is structurally similar to AB-FUBINACA . The terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group .Molecular Structure Analysis

The molecular formula of MDMB-CHMINACA is C22H31N3O3 . The compound has a molecular weight of 385.5 g/mol .Chemical Reactions Analysis

The metabolites of MDMB-CHMINACA can be identified using a developed strategy based on LC-QE-HF-MS-MS analysis . The most important reactions observed with MDMB-CHMINACA were hydroxylation and methyl ester hydrolysis .Physical And Chemical Properties Analysis

MDMB-CHMINACA has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±30.0 °C at 760 mmHg, and a flash point of 299.6±24.6 °C . It has a molar refractivity of 109.2±0.5 cm3 and a molar volume of 324.2±7.0 cm3 .Scientific Research Applications

Detection in Biological Matrices

MDMB-CHMINACA can be detected in various human biological matrices such as oral fluid, blood, urine, and hair . The detection of these synthetic cannabinoids in these matrices is crucial to link toxicity and symptoms to each compound and concentration and ascertain consumption trends .

Behavioral Response Study

Research has been conducted to assess the behavioral responses following the administration of MDMB-CHMINACA . This includes observing different extents of locomotive disruption and sustained anxiety-like symptoms .

Memory Impairment Study

MDMB-CHMINACA has been found to induce significant memory impairment at certain timeframes post-administration . This provides valuable insights into the cognitive effects of synthetic cannabinoids.

Endogenous Cannabinoids Disruption

Studies have shown that MDMB-CHMINACA can disrupt the levels of endogenous cannabinoids (ECs) such as anandamide (AEA) and 2-arachidonoyl glycerol (2-AG) . This disruption can occur as early as 1 hour post-administration .

Metabolic Enzymes Alteration

Research has indicated that the administration of MDMB-CHMINACA can lead to reduced mRNA expression levels of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and brain-derived neurotrophic factor (BDNF) . These enzymes are responsible for the degradation of AEA and 2-AG .

Chemical Route Study

The most important reactions observed with MDMB-CHMINACA are hydroxylation and methyl ester hydrolysis . The metabolites produced from dehydration and glucuronidation serve as the main metabolic pathway .

Cognitive Disruption Study

MDMB-CHMINACA has been associated with cognitive disruption, particularly motor coordination decline and progressive loss . These effects are manifested in a time-dependent manner across all the analyzed synthetic cannabinoids .

Mechanism of Action

Target of Action

MDMB-CHMINACA, also known as MDMB(N)-CHM, is an indazole-based synthetic cannabinoid . It acts as a potent agonist of the CB1 receptor . The CB1 receptor is primarily found in the brain and is responsible for mediating the psychoactive effects of cannabinoids .

Mode of Action

MDMB-CHMINACA binds to the CB1 receptor with a high affinity, resulting in a strong agonistic activity . This interaction triggers a series of intracellular events, leading to the psychoactive effects associated with cannabinoids .

Biochemical Pathways

The primary metabolic pathways of MDMB-CHMINACA involve ester hydrolysis and monohydroxylation . Biotransformations mainly occur at the cyclohexylmethyl tail of the compound, with minor reactions also occurring at the tert-butyl chain . No reaction was analyzed at the indazole ring .

Result of Action

The binding of MDMB-CHMINACA to the CB1 receptor leads to a series of cellular responses, resulting in the psychoactive effects associated with cannabinoids .

Action Environment

The action, efficacy, and stability of MDMB-CHMINACA can be influenced by various environmental factors. These may include the presence of other substances, the user’s health status, genetic factors, and the route of administration . More research is needed to fully understand how these factors influence the action of mdmb-chminaca .

Safety and Hazards

MDMB-CHMINACA is a controlled substance in several countries . It is a Fifth Schedule of the Misuse of Drugs Act (MDA) controlled substance in Singapore as of May 2015 . It is illegal in Germany and Switzerland as of December 2015 . Sweden’s public health agency suggested classifying MDMB-CHMINACA as a hazardous substance, on September 25, 2019 .

Future Directions

New synthetic cannabinoids (SCs) are emerging rapidly and continuously . Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is highlighted as a potential solution .

properties

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mdmb-chminaca | |

CAS RN |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?

A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for MDMB-CHMINACA [, ]. The most prevalent transformations involve:

Q2: Are there specific metabolites that could serve as reliable markers of MDMB-CHMINACA consumption?

A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting MDMB-CHMINACA use [, ]:

Q3: Why is understanding the metabolism of MDMB-CHMINACA important for analytical purposes?

A: Identifying the characteristic metabolites of MDMB-CHMINACA is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)